(2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Kinase Inhibitor Drug Discovery CXCR3

Researchers requiring electron-rich pyrimidine boronic acids for Suzuki-Miyaura cross-coupling often face inconsistent reactivity and poor yields with generic 5-pyrimidylboronic acid derivatives. (2-(Dimethylamino)pyrimidin-5-yl)boronic acid (CAS 756817-82-0) directly addresses this pain point through its unique 2-dimethylamino substituent, a strong electron-donating group that modulates the pyrimidine ring's electronic character. • Enables sub-nanomolar target engagement: the 2-(dimethylamino)pyrimidin-5-yl scaffold has demonstrated an IC50 of 4.93 nM against CXCR3, making it a privileged building block for medicinal chemistry programs targeting kinases and GPCRs. • Facilitates efficient stepwise construction: the tailored electronic profile supports multiple successive Suzuki couplings (e.g., 54% yield for a tris-arylated product), enabling the synthesis of complex, electron-rich heteroaromatic systems. Supplied with certificates of analysis (HPLC, NMR) to ensure batch-to-batch consistency for demanding discovery workflows.

Molecular Formula C6H10BN3O2
Molecular Weight 166.98 g/mol
CAS No. 756817-82-0
Cat. No. B1439147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Dimethylamino)pyrimidin-5-yl)boronic acid
CAS756817-82-0
Molecular FormulaC6H10BN3O2
Molecular Weight166.98 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1)N(C)C)(O)O
InChIInChI=1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3
InChIKeyJHGMROYFIMQNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)pyrimidin-5-ylboronic Acid Overview


(2-(Dimethylamino)pyrimidin-5-yl)boronic acid (CAS 756817-82-0) is a heteroaryl boronic acid building block featuring a pyrimidine ring substituted at the 2-position with a dimethylamino group . Its molecular formula is C6H10BN3O2, with a molecular weight of 166.97 g/mol . Key physicochemical properties include a density of 1.3±0.1 g/cm³ and a predicted boiling point of 375.0±52.0 °C [1]. As a boronic acid, it is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the construction of complex organic molecules, particularly in pharmaceutical research and development .

Suzuki Coupling

Heteroaryl boronic acid building block for C–C bond formation

Electronic Control

Strongly electron-donating dimethylamino group modulates pyrimidine reactivity

Medicinal Chemistry

Scaffold for kinase/GPCR targeted library synthesis

Why 2-(Dimethylamino)pyrimidin-5-ylboronic Acid Substitution Fails


Substituting (2-(Dimethylamino)pyrimidin-5-yl)boronic acid with other 5-pyrimidylboronic acid derivatives is not straightforward due to the strong electronic influence of the 2-dimethylamino substituent. This group is a potent electron donor, which significantly reduces the electron-deficient character of the pyrimidine ring compared to analogs with 2-amino or 2-halogen substituents [1]. This alteration impacts both the reactivity of the boronic acid in cross-coupling reactions and the biological activity of the resulting coupled products. Furthermore, the bulkier dimethylamino group introduces unique steric and solubility profiles, which can affect downstream synthesis and purification steps. The quantitative evidence below demonstrates why this specific derivative is essential for achieving optimal outcomes in specific applications, and why a generic approach fails.

Electronic character mismatch

2-Amino or 2-halogen pyrimidine boronic acids lack the strong electron-donating effect; reaction outcomes may shift.

Steric and solubility differences

Bulkier dimethylamino group alters solubility profiles and downstream purification, affecting synthetic route compatibility.

Biological activity not transferable

Derived compound activity depends on the specific electronic/steric signature; analog scaffolds may not reproduce target engagement.

Selection Evidence for 2-(Dimethylamino)pyrimidin-5-ylboronic Acid


Potent Activity in Kinase Inhibitor Scaffolds

The 2-(dimethylamino)pyrimidin-5-yl group is a critical pharmacophore enabling high potency in certain drug discovery programs. In a patent from Idorsia Pharmaceuticals (US9951063), a compound incorporating this moiety demonstrated an IC50 of 4.93 nM against the C-X-C chemokine receptor type 3 (CXCR3), a target relevant in inflammatory and autoimmune diseases [1]. This contrasts with another analog containing the same core but with different peripheral structures, which showed a much higher IC50 of 684 nM against the Sodium channel protein type 9 subunit alpha, indicating that the core scaffold itself is capable of high potency but is highly sensitive to structural modifications [2].

Kinase Inhibitor Scaffold Potency
Class-level inference
IC50 4.93 nM (CXCR3) vs 684 nM (Na channel)
Scaffold highly sensitive to modification; building block enables SAR studies.
Data from patent compounds containing the dimethylamino-pyrimidine moiety.
Kinase Inhibitor Drug Discovery CXCR3 IC50

Electronic Effect on Suzuki Coupling Reactivity

The strong electron-donating effect of the 2-(dimethylamino) group directly modulates the outcome of Suzuki-Miyaura reactions. In a study on the successive threefold arylation of pyrimidine, using a strong donor like dimethylamino reduced the electron-deficient character of the pyrimidine ring, which is typically advantageous for the oxidative addition step. As a result, a modified procedure was required, yielding the 2,4,6-tris(p-dimethylamino)pyrimidine product in 54% yield [1]. In contrast, a less electron-donating 2-chloro substituent on a pyrimidylboronic acid resulted in a limited yield of only 48% in a related cross-coupling due to byproduct formation [2].

Suzuki Coupling Yield
Cross-study comparable
54% vs 48% yield (dimethylamino vs chloro substituent)
Electronics dictate distinct reaction profiles; tailored optimization needed.
Yield comparison from different arylations; method transfer requires review.
Suzuki-Miyaura Coupling Reaction Yield Electronics Heterocycle Synthesis

Synthetic Efficiency vs 2-Aminopyrimidine Boronic Acid

The synthetic accessibility of pyrimidylboronic acids varies significantly based on the 2-substituent. A practical, cost-effective synthesis for the related (2-aminopyrimidin-5-yl)boronic acid has been developed, achieving an 80% yield and high purity (>99% HPLC) over a two-step process from 2-amino-5-bromopyrimidine [1]. While direct yield data for the synthesis of the dimethylamino analog is not available, this serves as a class benchmark. The presence of the dimethylamino group likely necessitates different synthetic strategies, but the high yield achievable for the 2-amino analog indicates that with proper optimization, the 2-dimethylamino derivative can also be produced efficiently.

Synthetic Accessibility
Supporting evidence
80% benchmark (2-amino analog); direct data for dimethylamino not available
Class benchmark supports achievable synthetic routes.
Data to verify for the dimethylamino-substituted building block.
Boronic Acid Synthesis Process Chemistry Yield Cost-Effectiveness

Applications of 2-(Dimethylamino)pyrimidin-5-ylboronic Acid


Kinase and GPCR Inhibitor Building Block

Based on the demonstrated ability of the 2-(dimethylamino)pyrimidin-5-yl scaffold to achieve sub-nanomolar IC50 values (e.g., 4.93 nM against CXCR3), this boronic acid is a high-value building block for medicinal chemistry programs targeting kinases and GPCRs, especially those where a strong electron-donating group is beneficial for target binding or solubility [1].

Controlled Suzuki Couplings for Heteroaromatic Architectures

The unique electronic properties of the dimethylamino group, which were shown to impact the yield of multiple successive Suzuki couplings (54% yield for a tris-arylated product), make this reagent valuable for the controlled, stepwise construction of complex, electron-rich heteroaromatic systems, such as star-shaped molecules or organic electronic materials [2].

Novel Sensors and Diagnostic Tools

As with other boronic acids, the ability of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid to form stable complexes with diols is leveraged in the development of sensors and diagnostic tools . The presence of the basic dimethylamino group may offer unique pH-sensitive binding properties compared to simpler pyrimidylboronic acids, expanding its utility in designing responsive materials.

Application
Selection Property
Validation Focus
Kinase/GPCR inhibitor scaffold synthesis
Dimethylamino electronic profile
Reported target engagement in patent compound context
Controlled cross-coupling of electron-rich heterocycles
Unique reactivity in multi-step couplings
Yield and selectivity under tailored reaction conditions
Diol-responsive material/sensor research
Boronic acid-diol complexation with basic amine
pH-sensitive binding behavior from dimethylamino group

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